Diethyl acetamido(2-methylprop-2-en-1-yl)propanedioate Diethyl acetamido(2-methylprop-2-en-1-yl)propanedioate
Brand Name: Vulcanchem
CAS No.: 37944-29-9
VCID: VC15412141
InChI: InChI=1S/C13H21NO5/c1-6-18-11(16)13(8-9(3)4,14-10(5)15)12(17)19-7-2/h3,6-8H2,1-2,4-5H3,(H,14,15)
SMILES:
Molecular Formula: C13H21NO5
Molecular Weight: 271.31 g/mol

Diethyl acetamido(2-methylprop-2-en-1-yl)propanedioate

CAS No.: 37944-29-9

Cat. No.: VC15412141

Molecular Formula: C13H21NO5

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

Diethyl acetamido(2-methylprop-2-en-1-yl)propanedioate - 37944-29-9

Specification

CAS No. 37944-29-9
Molecular Formula C13H21NO5
Molecular Weight 271.31 g/mol
IUPAC Name diethyl 2-acetamido-2-(2-methylprop-2-enyl)propanedioate
Standard InChI InChI=1S/C13H21NO5/c1-6-18-11(16)13(8-9(3)4,14-10(5)15)12(17)19-7-2/h3,6-8H2,1-2,4-5H3,(H,14,15)
Standard InChI Key BXUSHPORVLKTKF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(CC(=C)C)(C(=O)OCC)NC(=O)C

Introduction

Structural Features:

The compound consists of:

  • A diethyl ester group attached to a malonic acid backbone.

  • An acetamido group (NHCOCH3-NHCOCH_3) providing an amide functionality.

  • A 2-methylprop-2-enyl group, which introduces an allylic moiety.

Observations:

  • The moderate LogP value indicates balanced hydrophilicity and lipophilicity, suggesting potential bioavailability.

  • The polar surface area (PSA) reflects its ability to form hydrogen bonds, which may influence solubility and interaction with biological targets.

Synthesis

Diethyl acetamido(2-methylprop-2-en-1-yl)propanedioate can be synthesized via malonic ester synthesis methodologies. The general steps include:

  • Preparation of Malonic Acid Derivative:

    • Malonic acid is esterified with ethanol to form diethyl malonate.

  • Introduction of Functional Groups:

    • The acetamido group is introduced through acetylation reactions.

    • The allylic group (C(CH3)=CHCH2C(CH_3)=CHCH_2) is added via alkylation using an appropriate alkyl halide under basic conditions.

  • Purification:

    • The product is purified by recrystallization or column chromatography.

Synthetic Chemistry

Diethyl acetamido(2-methylprop-2-en-1-yl)propanedioate serves as a versatile intermediate in organic synthesis due to its functional groups:

  • The allylic moiety enables further functionalization through electrophilic or nucleophilic reactions.

  • The ester groups are useful for hydrolysis or transesterification reactions.

Pharmaceutical Research

The compound's structural features suggest potential use in drug development, particularly as a precursor for designing biologically active molecules.

Material Science

Its functionalized structure may find applications in polymer chemistry or as a monomer in the synthesis of specialized materials.

Safety and Handling

ParameterDetails
Flash PointNot available
MSDSData unavailable

Proper laboratory safety protocols should be followed when handling this compound due to limited toxicological data.

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